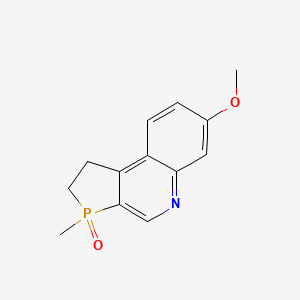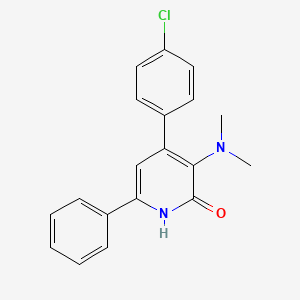
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which contributes to its stability and reactivity. The presence of fluorobenzoyl and isopropyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic framework.
Introduction of the Fluorobenzoyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the fluorobenzoyl group is introduced onto the spirocyclic core.
Addition of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, using suitable alkylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group plays a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one: A metabolite of long-acting neuroleptic agents.
8-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan: Another derivative with similar structural features.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride stands out due to its unique combination of fluorobenzoyl and isopropyl groups, which enhance its chemical reactivity and potential applications. Its spirocyclic structure also contributes to its stability and distinct chemical properties.
Propiedades
Número CAS |
102504-74-5 |
|---|---|
Fórmula molecular |
C26H33ClFN3O2 |
Peso molecular |
474.0 g/mol |
Nombre IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-3-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C26H32FN3O2.ClH/c1-20(2)29-19-30(23-7-4-3-5-8-23)26(25(29)32)14-17-28(18-15-26)16-6-9-24(31)21-10-12-22(27)13-11-21;/h3-5,7-8,10-13,20H,6,9,14-19H2,1-2H3;1H |
Clave InChI |
HRNOKYRZXFRVGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


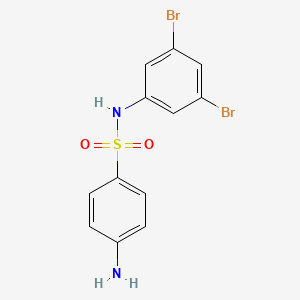

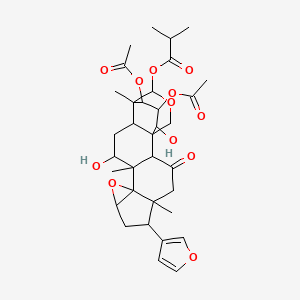

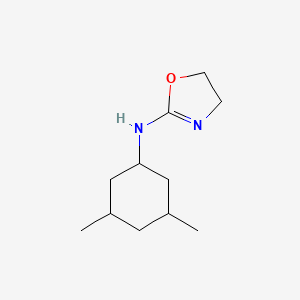
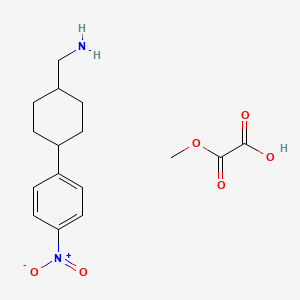

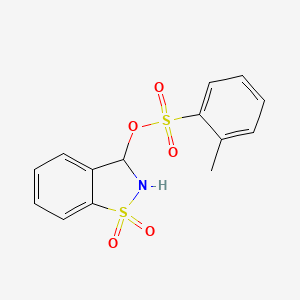


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

